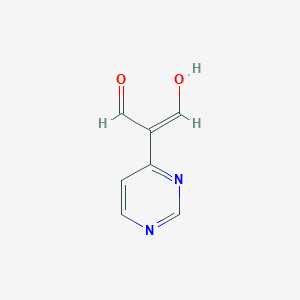![molecular formula C27H26N4O4 B12041450 4-[(E)-(2,4-dimethoxyphenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12041450.png)
4-[(E)-(2,4-dimethoxyphenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,4-DIMETHOXYPHENYL)DIAZENYL)-N-(2-(DIMETHYLAMINO)PH)-1-HO-2-NAPHTHAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a diazenyl group attached to a dimethoxyphenyl ring, along with a dimethylamino group and a naphthamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-DIMETHOXYPHENYL)DIAZENYL)-N-(2-(DIMETHYLAMINO)PH)-1-HO-2-NAPHTHAMIDE typically involves a multi-step process. The initial step often includes the diazotization of 2,4-dimethoxyaniline, followed by coupling with a suitable naphthamide derivative. The reaction conditions usually require acidic or basic environments, depending on the specific steps involved. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and purification methods is crucial to ensure the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2,4-DIMETHOXYPHENYL)DIAZENYL)-N-(2-(DIMETHYLAMINO)PH)-1-HO-2-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-((2,4-DIMETHOXYPHENYL)DIAZENYL)-N-(2-(DIMETHYLAMINO)PH)-1-HO-2-NAPHTHAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-((2,4-DIMETHOXYPHENYL)DIAZENYL)-N-(2-(DIMETHYLAMINO)PH)-1-HO-2-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways. The diazenyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino and naphthamide groups contribute to the compound’s overall activity by enhancing its binding affinity and specificity for target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((2-CHLOROPHENYL)DIAZENYL)-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE: This compound shares a similar diazenyl group but differs in its overall structure and properties.
2,6-DIETHYL-4-METHYLPHENYL)PROPANE-1,3-DINITRILE: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
4-((2,4-DIMETHOXYPHENYL)DIAZENYL)-N-(2-(DIMETHYLAMINO)PH)-1-HO-2-NAPHTHAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C27H26N4O4 |
|---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
4-[(2,4-dimethoxyphenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H26N4O4/c1-31(2)24-12-8-7-11-21(24)28-27(33)20-16-23(18-9-5-6-10-19(18)26(20)32)30-29-22-14-13-17(34-3)15-25(22)35-4/h5-16,32H,1-4H3,(H,28,33) |
InChI-Schlüssel |
QEYMSAJZWKNPRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=C(C=C4)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Benzyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041384.png)
![N-(2-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041385.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B12041388.png)
![2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid](/img/structure/B12041396.png)
![Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)-](/img/structure/B12041408.png)

![N-(oxan-4-yl)-4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzamide;hydrate](/img/structure/B12041412.png)

![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12041421.png)

![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12041438.png)


